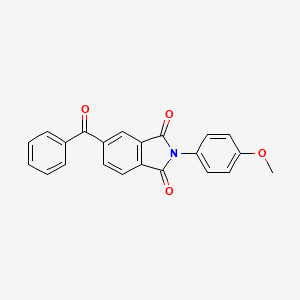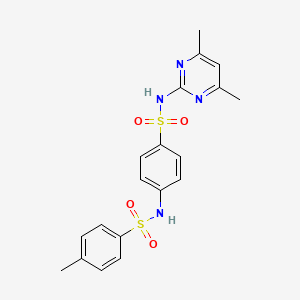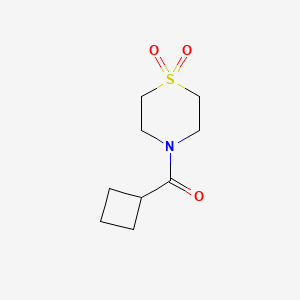![molecular formula C19H13FN2O3S B6423948 3-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}-6-methoxy-2H-chromen-2-one CAS No. 313954-57-3](/img/structure/B6423948.png)
3-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}-6-methoxy-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}-6-methoxy-2H-chromen-2-one is a synthetic compound with a wide range of applications in scientific research. This compound is known for its unique properties that make it useful for a variety of purposes, including medicinal chemistry and drug discovery.
Applications De Recherche Scientifique
3-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}-6-methoxy-2H-chromen-2-one has been studied for its potential applications in scientific research. One application is in medicinal chemistry and drug discovery, where the compound has been used to develop novel therapeutic agents. Additionally, the compound has been studied for its ability to modulate the activity of various enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-5 (PDE-5). Furthermore, the compound has been studied for its potential to act as an antioxidant and anti-inflammatory agent.
Mécanisme D'action
The mechanism of action of 3-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}-6-methoxy-2H-chromen-2-one is not fully understood. However, studies suggest that the compound binds to certain receptors in the body, including COX-2 and PDE-5. This binding is believed to be responsible for the compound’s ability to modulate the activity of these enzymes, leading to its anti-inflammatory and antioxidant effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}-6-methoxy-2H-chromen-2-one have been studied extensively. Studies have shown that the compound has anti-inflammatory and antioxidant properties, which may be beneficial in treating certain diseases. Additionally, the compound has been shown to modulate the activity of certain enzymes, such as COX-2 and PDE-5, which may lead to improved cardiovascular health.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}-6-methoxy-2H-chromen-2-one in laboratory experiments include its relatively low cost and high product yields. Additionally, the compound is relatively stable and can be stored for long periods of time. However, the compound is not approved for human consumption and should only be used in laboratory settings. Furthermore, the compound’s mechanism of action is still not fully understood, which may limit its potential applications.
Orientations Futures
There are several potential future directions for 3-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}-6-methoxy-2H-chromen-2-one research. One potential direction is to further investigate the compound’s mechanism of action and its potential therapeutic applications. Additionally, further research could be conducted to explore the compound’s potential to act as an antioxidant and anti-inflammatory agent. Finally, studies could be conducted to explore the compound’s potential to modulate the activity of various enzymes, such as COX-2 and PDE-5.
Méthodes De Synthèse
The synthesis of 3-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}-6-methoxy-2H-chromen-2-one is typically achieved through a three-step process. First, 4-fluorophenyl amine is reacted with 1,3-thiazol-4-yl chloride to form a Schiff base. This intermediate is then treated with 6-methoxy-2H-chromen-2-one to form the desired compound. This process has been reported to be highly efficient and yields high product yields.
Propriétés
IUPAC Name |
3-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]-6-methoxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN2O3S/c1-24-14-6-7-17-11(8-14)9-15(18(23)25-17)16-10-26-19(22-16)21-13-4-2-12(20)3-5-13/h2-10H,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOIVREYKDJFTAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C3=CSC(=N3)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}-6-methoxy-2H-chromen-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[3-(5-methylfuran-2-yl)propanamido]benzoic acid](/img/structure/B6423888.png)
![7-[(3-fluorophenyl)[(pyridin-2-yl)amino]methyl]quinolin-8-ol](/img/structure/B6423889.png)
![N-[4-(5-ethyl-2-methoxybenzenesulfonamido)phenyl]acetamide](/img/structure/B6423891.png)

![2-({3-methyl-7-[(4-methylphenyl)methyl]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}sulfanyl)acetamide](/img/structure/B6423908.png)
![N-[4-(6,8-dichloro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B6423913.png)
![1-[3-(quinolin-8-ylsulfanyl)propyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B6423918.png)
![methyl 3-amino-4,6-diphenylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B6423932.png)
![3-{5-[(3-fluorophenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one](/img/structure/B6423944.png)
![3-{2-[(2-fluorophenyl)amino]-1,3-thiazol-4-yl}-6-methoxy-2H-chromen-2-one](/img/structure/B6423956.png)
![3-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]pyridine](/img/structure/B6423961.png)